2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a chromeno-pyrrole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The chromeno-pyrrole structure can be synthesized through a multi-step process involving the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automation to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the chromeno-pyrrole structure can facilitate its penetration into cells . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ETHANAMINE DIHYDROCHLORIDE: Similar thiazole structure but different functional groups.
2,4-DISUBSTITUTED THIAZOLES: Exhibit similar biological activities but differ in their substituents and overall structure.
Uniqueness
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-7-FLUORO-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a thiazole ring, fluorophenyl group, and chromeno-pyrrole structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H14F2N2O3S |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14F2N2O3S/c1-10-11(2)30-22(25-10)26-18(12-3-5-13(23)6-4-12)17-19(27)15-9-14(24)7-8-16(15)29-20(17)21(26)28/h3-9,18H,1-2H3 |
InChI Key |
MFSHAGSMIDOTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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